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Compound of Interest

Compound Name: 2-Methyl-5-methoxybenzimidazole

Cat. No.: B1586963 Get Quote

The benzimidazole core, a bicyclic entity formed from the fusion of benzene and imidazole

rings, represents what is often termed a "privileged scaffold" in medicinal chemistry. Its

structural similarity to endogenous purines allows it to interact with a wide array of biological

targets with high affinity. This unique characteristic has cemented the benzimidazole framework

as a cornerstone in the development of therapeutics for a multitude of diseases. Derivatives of

this scaffold have demonstrated a remarkable breadth of pharmacological activities, including

anti-ulcer (e.g., Omeprazole), anthelmintic, antiviral, and, most notably, anticancer properties.

[1] This guide focuses on a specific derivative, 2-Methyl-5-methoxybenzimidazole, providing

a technical overview of its synthesis, characterization, biological context, and potential as a

foundational molecule for further research and development.

Physicochemical and Structural Characteristics
2-Methyl-5-methoxybenzimidazole is a substituted benzimidazole featuring a methyl group at

the 2-position and a methoxy group at the 5-position. These substitutions are critical as they

influence the molecule's steric, electronic, and lipophilic properties, which in turn dictate its

pharmacokinetic profile and target interactions.
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Property Value Source

CAS Number 4887-81-4 [2]

Molecular Formula C₉H₁₀N₂O [2]

Molecular Weight 162.19 g/mol [2]

Canonical SMILES
CC1=NC2=CC(OC)=CC=C2N

1
N/A

Purity (Typical) ≥95% [3]

Synthesis and Characterization
The cornerstone of benzimidazole synthesis is the Phillips-Ladenburg condensation, a reliable

method involving the cyclization of an o-phenylenediamine with a carboxylic acid.[4][5] For 2-
Methyl-5-methoxybenzimidazole, this involves the reaction of 4-methoxy-1,2-

phenylenediamine with acetic acid.

Synthesis Workflow
The synthesis is a one-pot reaction where the diamine and carboxylic acid are heated, typically

in the presence of an acid catalyst, to drive the condensation and subsequent intramolecular

cyclization to form the imidazole ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28648464/
https://pubmed.ncbi.nlm.nih.gov/28648464/
https://pubmed.ncbi.nlm.nih.gov/28648464/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8717171/
https://www.researchgate.net/publication/273944054_Synthesis_and_biological_evaluation_of_5-substituted_derivatives_of_benzimidazole
https://www.researchgate.net/publication/336808409_Synthesis_characterazition_of_some_2-mercapto-5-methoxy-1H-benzimidazole_and_test_with_some_plant_pathogenic_fungi
https://www.benchchem.com/product/b1586963?utm_src=pdf-body
https://www.benchchem.com/product/b1586963?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactants Reaction Conditions

4-Methoxy-1,2-phenylenediamine
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2-Methyl-5-methoxybenzimidazole

Purification
(Alkaline Precipitation &

Recrystallization)
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Caption: Synthesis of 2-Methyl-5-methoxybenzimidazole.

Detailed Synthesis Protocol (Adapted from Analogue
Synthesis)
Disclaimer: This protocol is adapted from the established synthesis of the parent compound, 2-

methyl-1H-benzimidazole, and represents a standard procedure for this class of reaction.

Researchers should perform small-scale trials to optimize conditions.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-methoxy-

1,2-phenylenediamine (1.0 eq).

Reagent Addition: Add glacial acetic acid (1.5 to 2.0 eq). If using a mineral acid catalyst, 4M

hydrochloric acid can be used as the reaction medium.

Heating: Heat the reaction mixture to reflux (typically 100-110°C) for 2-4 hours. The progress

of the reaction should be monitored by Thin Layer Chromatography (TLC).

Work-up: After cooling to room temperature, carefully pour the acidic mixture into a beaker of

crushed ice.

Precipitation: Neutralize the solution by slowly adding a 10% sodium hydroxide solution until

the mixture is just alkaline (test with litmus or pH paper). This step precipitates the crude

product.

Isolation: Collect the crude 2-Methyl-5-methoxybenzimidazole by vacuum filtration.

Purification: Wash the collected solid with ice-cold water. Further purification can be

achieved by recrystallization from an appropriate solvent system, such as an ethanol-water

mixture.

Analytical Characterization
Structural confirmation and purity assessment are critical. The following are standard

techniques and expected results.
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Technique Expected Data / Protocol

¹H NMR

Predicted values (DMSO-d₆, 400 MHz): δ ~12.0

(s, 1H, N-H), δ ~7.4-6.8 (m, 3H, Ar-H), δ ~3.8 (s,

3H, O-CH₃), δ ~2.5 (s, 3H, C-CH₃). Note: The

N-H proton is broad and may exchange with

D₂O.

¹³C NMR

Predicted values (DMSO-d₆, 101 MHz): δ ~155

(C=O region), δ ~152 (C-OCH₃), δ ~140-110

(Ar-C), δ ~55 (O-CH₃), δ ~14 (C-CH₃).

FT-IR

Characteristic Peaks (KBr, cm⁻¹): ~3400 (N-H

stretch), ~3050 (Ar C-H stretch), ~2950

(Aliphatic C-H stretch), ~1620 (C=N stretch),

~1250 (C-O stretch).

Mass Spec
ESI-MS: Calculated for C₉H₁₀N₂O, [M+H]⁺ =

163.08.

HPLC Purity

Column: C18 (4.6 x 150 mm, 5 µm). Mobile

Phase: Gradient of Acetonitrile and Water (with

0.1% Formic Acid). Detection: UV at 275 nm.

Biological Activity and Putative Mechanism of
Action
The benzimidazole scaffold is a well-established pharmacophore in oncology. Numerous

derivatives function as potent inhibitors of tubulin polymerization, a mechanism shared with

successful chemotherapeutics like Vinca alkaloids.[2] By binding to the colchicine site on β-

tubulin, these agents disrupt the dynamic instability of microtubules, which is essential for the

formation of the mitotic spindle.

Proposed Mechanism: Tubulin Polymerization Inhibition
The disruption of microtubule formation triggers the spindle assembly checkpoint, leading to a

prolonged arrest in the M-phase of the cell cycle. If the cell cannot resolve this arrest, it

undergoes mitotic catastrophe, ultimately leading to apoptotic cell death.
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Caption: Putative mechanism of anticancer action.

In Vitro Cytotoxicity of Related Benzimidazoles
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While specific cytotoxicity data for 2-Methyl-5-methoxybenzimidazole is not readily available

in peer-reviewed literature, analysis of closely related derivatives demonstrates the potent

anticancer activity of this structural class. This provides a strong rationale for its investigation

as a potential anticancer agent.

Compound Cell Line Activity (IC₅₀) Reference

Derivative of 5-

Methoxy-2-

mercaptobenzimidazol

e (14c)

MDA-MB-231 (Breast

Cancer)
24.78 µM

A Benzimidazole

Derivative (se-182)
A549 (Lung Cancer) 15.80 µM

A Benzimidazole

Derivative (se-182)
HepG2 (Liver Cancer) 15.58 µM

2-methyl-1H-

benzimidazole (Parent

Compound)

Brine Shrimp Lethality

(LC₅₀)
0.42 µg/ml

Key Experimental Protocols
Protocol: In Vitro Tubulin Polymerization Assay
This assay provides direct evidence of a compound's ability to interfere with microtubule

formation.

Reagents: Tubulin protein (>99% pure), General Tubulin Buffer (80 mM PIPES, 2.0 mM

MgCl₂, 0.5 mM EGTA, pH 6.9), GTP, Glycerol.

Preparation: Prepare a stock solution of 2-Methyl-5-methoxybenzimidazole in DMSO. The

final DMSO concentration in the assay should be <1%.

Assay Plate: In a 96-well plate, add buffer, GTP (to 1 mM), and the test compound at various

concentrations. Include wells for a positive control (e.g., Nocodazole) and a negative control

(DMSO vehicle).
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Initiation: Pre-warm the plate to 37°C. Initiate the reaction by adding cold, purified tubulin

protein to each well.

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

Measure the change in absorbance at 340 nm every minute for 60-90 minutes.

Analysis: An increase in absorbance indicates tubulin polymerization. An inhibitory

compound will suppress this increase compared to the DMSO control. Plot absorbance vs.

time to visualize the inhibition of polymerization.

Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a

density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

Compound Treatment: Prepare serial dilutions of 2-Methyl-5-methoxybenzimidazole in the

cell culture medium. Replace the old medium with the medium containing the test

compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) to each well and incubate for another 3-4 hours. Viable cells with active

mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol

with HCl) to dissolve the formazan crystals.

Measurement: Read the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability

against compound concentration and use non-linear regression to determine the IC₅₀ value.

Applications and Future Directions in Drug
Development

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1586963?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Methyl-5-methoxybenzimidazole serves as a valuable chemical scaffold for the

development of novel therapeutics. Its demonstrated potential, inferred from the activity of its

analogues, positions it as a strong candidate for lead optimization programs, particularly in

oncology.

Structure-Activity Relationship (SAR) Studies: The 2-methyl and 5-methoxy groups are

critical handles for chemical modification. Future work should focus on synthesizing a library

of analogues to explore how modifications at these positions, as well as at the N1 position of

the imidazole ring, affect target potency, selectivity, and ADME (Absorption, Distribution,

Metabolism, and Excretion) properties.

Target Deconvolution: While tubulin is a highly probable target, the broad activity of

benzimidazoles suggests other potential mechanisms. Kinase inhibition, for example, is

another common mechanism for this class of compounds. Comprehensive target

identification studies would be invaluable.

Therapeutic Potential: Beyond cancer, the benzimidazole core has shown promise in treating

parasitic infections, fungal diseases, and viral infections. The evaluation of 2-Methyl-5-
methoxybenzimidazole against a broader panel of biological targets is warranted.

By leveraging the established synthetic routes and assay protocols outlined in this guide,

researchers can efficiently explore the full therapeutic potential of this promising molecular

scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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